5-Propoxy-pyrazine-2-carbaldehyde
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Overview
Description
5-Propoxypyrazine-2-carbaldehyde is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a propoxy group attached to the pyrazine ring at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propoxypyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the alkylation of pyrazine-2-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group.
Industrial Production Methods
Industrial production of 5-propoxypyrazine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Propoxypyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Propoxypyrazine-2-carboxylic acid.
Reduction: 5-Propoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Propoxypyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-propoxypyrazine-2-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
5-Methoxypyrazine-2-carbaldehyde: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
5-Ethoxypyrazine-2-carbaldehyde: Contains an ethoxy group, providing a balance between the properties of the methoxy and propoxy derivatives.
Uniqueness
5-Propoxypyrazine-2-carbaldehyde is unique due to the presence of the propoxy group, which enhances its hydrophobicity and may influence its interaction with biological membranes and proteins. This structural feature can be exploited in the design of molecules with specific pharmacokinetic properties.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-propoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-12-8-5-9-7(6-11)4-10-8/h4-6H,2-3H2,1H3 |
InChI Key |
HSSVRTZXFBRCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=C(N=C1)C=O |
Origin of Product |
United States |
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